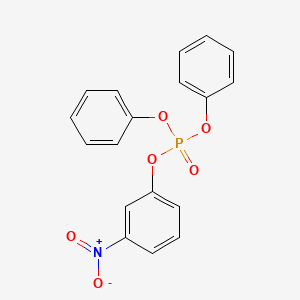
2,4,6-Tribromo-5-nonylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-5-nonylbenzene-1,3-diol is an organic compound characterized by the presence of three bromine atoms and a nonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-5-nonylbenzene-1,3-diol typically involves the bromination of nonylbenzene derivatives. The process begins with the preparation of nonylbenzene, followed by the introduction of bromine atoms at specific positions on the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives. Substitution reactions can result in the formation of various functionalized benzene compounds.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-5-nonylbenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4,6-Tribromo-5-nonylbenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nonyl group contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the nonyl group.
1,2,4-Tribromobenzene: Another brominated benzene derivative with different bromine positions.
2,4,6-Tribromo-3-hydroxybenzoic acid: Contains a carboxyl group instead of a nonyl group.
Uniqueness
2,4,6-Tribromo-5-nonylbenzene-1,3-diol is unique due to the presence of both the nonyl group and multiple bromine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
61621-53-2 |
|---|---|
Fórmula molecular |
C15H21Br3O2 |
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
2,4,6-tribromo-5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H21Br3O2/c1-2-3-4-5-6-7-8-9-10-11(16)14(19)13(18)15(20)12(10)17/h19-20H,2-9H2,1H3 |
Clave InChI |
PGENLEXIHIGDLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)



![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)

![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)

![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
